molecular formula C7H4O2S B576028 5-Ethynylthiophene-2-carboxylic acid CAS No. 174672-58-3

5-Ethynylthiophene-2-carboxylic acid

Cat. No.: B576028
CAS No.: 174672-58-3
M. Wt: 152.167
InChI Key: CBDSPXPVZWMEOH-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C7H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of scientific research due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethynylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It is particularly valuable in the development of organic electronic materials .

Biology and Medicine: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors .

Mechanism of Action

The mechanism of action of 5-Ethynylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. In dye-sensitized solar cells, for example, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process is facilitated by its conjugated structure, which allows efficient electron delocalization .

Comparison with Similar Compounds

  • 5-Methylthiophene-2-carboxylic acid
  • 5-Bromothiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid

Uniqueness: 5-Ethynylthiophene-2-carboxylic acid is unique due to its ethynyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer, such as in organic electronics and dye-sensitized solar cells .

Properties

IUPAC Name

5-ethynylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSPXPVZWMEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665685
Record name 5-Ethynylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174672-58-3
Record name 5-Ethynylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(2-trimethylsilyl-ethyn-1-yl)-thiophene-2-carboxylate prepared above (529 mg, 2.10 mmol) in THF (20 mL), 1N aq. LiOH (7.0 mL, 7.0 mmol) was added. After the mixture was stirred at 40° C. overnight, it was poured into water. The aqueous solution was acidified with 1N HCl to pH 1. The product was extracted with EtOAc. The EtOAc solution was washed with brine, dried over MgSO4, concentrated in vacuo to give 5-ethynyl-thiophene-2-carboxylic acid (316 mg). MS 153 (M+H).
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Q & A

Q1: How does 5-ethynylthiophene-2-carboxylic acid improve the efficiency of porphyrin-based DSSCs?

A: this compound acts as a rigid π-linker and anchoring group when incorporated into porphyrin dyes for DSSCs [, ]. This structural feature offers several benefits:

  • Reduced Aggregation: The bulky nature of the molecule helps suppress aggregation of porphyrin molecules, a common issue that hinders efficiency in DSSCs [].
  • Enhanced Light Absorption: The extended conjugation through the ethynyl and thiophene units allows for broader light absorption, including the near-infrared region, improving light harvesting capabilities [].
  • Efficient Electron Transfer: The carboxylic acid group acts as an anchor, allowing for strong binding to the semiconductor surface (typically TiO2) and facilitating efficient electron injection from the excited dye molecule into the semiconductor [].

Q2: What are the advantages of using this compound over other anchoring groups like cyanoacetic acid?

A: While cyanoacetic acid can also extend the absorption spectrum into the near-infrared region, studies have shown that it leads to faster charge recombination rates at the dye-semiconductor interface []. This recombination process, where electrons return to the dye instead of contributing to the current, reduces the overall device performance. this compound, with its rigid structure, helps minimize this recombination, leading to higher power conversion efficiencies [].

Q3: Beyond DSSCs, are there other applications of this compound in materials science?

A: Yes, this compound has shown promise in building metal-metal quadruple bond complexes []. These complexes exhibit interesting photophysical properties and can act as synthons for further derivatization, potentially leading to novel materials with applications in areas like molecular electronics or catalysis.

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